molecular formula C16H15NO3 B5845284 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

Cat. No. B5845284
M. Wt: 269.29 g/mol
InChI Key: ILGMCUHGZQMCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies and has the potential to be used in different applications.

Mechanism of Action

The mechanism of action of 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, making the compound useful in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. The compound has also been found to have neuroprotective effects, which can help in the treatment of neurodegenerative diseases. Additionally, it has been found to have antiangiogenic properties, which can inhibit the growth of blood vessels in tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in lab experiments include its high purity and yield, as well as its well-studied properties. The compound has been extensively studied, and its synthesis method has been optimized to achieve high yield and purity. However, the limitations of using this compound in lab experiments include its high cost and limited availability. The compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine. One direction is the development of new drugs based on this compound. The compound has shown promising results in the treatment of various diseases, and further studies could lead to the development of new drugs with improved efficacy and fewer side effects. Another direction is the study of the compound's properties in different applications, such as in the development of new materials. Additionally, further studies could be conducted to optimize the synthesis method of the compound, making it more accessible and cost-effective.
In conclusion, 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a chemical compound that has shown promising results in various scientific studies. Its synthesis method has been optimized to achieve high yield and purity, and it has been found to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown potential in the treatment of neurodegenerative diseases and in the development of new drugs and materials. Further studies could lead to the development of new drugs with improved efficacy and fewer side effects, as well as the optimization of the compound's synthesis method.

Synthesis Methods

The synthesis method of 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine involves the reaction of 3-methylphenol with 4-chlorobenzaldehyde in the presence of potassium carbonate. The resulting compound is then subjected to a cyclization reaction using sodium hydride and 1,2-dimethoxyethane. The final product is obtained by recrystallization from ethanol. This synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use in the development of new drugs and materials.

properties

IUPAC Name

7-(3-methylphenyl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-3-2-4-13(5-11)17-8-12-6-15-16(20-10-19-15)7-14(12)18-9-17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGMCUHGZQMCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC3=CC4=C(C=C3OC2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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